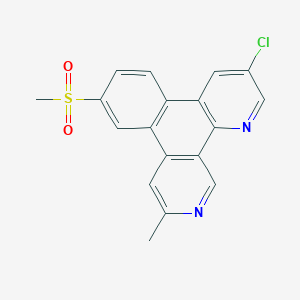
5,14-Dehydro Etoricoxib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,14-Dehydro Etoricoxib: is a derivative of Etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. Etoricoxib is widely used as a non-steroidal anti-inflammatory drug (NSAID) for the treatment of various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis . The modification to this compound involves the removal of hydrogen atoms at specific positions, potentially altering its pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,14-Dehydro Etoricoxib can be achieved through various synthetic routes. One common method involves the bromination of 2-amino pyridine derivatives, followed by coupling with 4-(methylthio)phenyl-boronic acid in the presence of a suitable base. The product is then oxidized to form the corresponding sulfone, which is further converted to the halide derivative. A palladium-catalyzed coupling reaction with an appropriately substituted metal-containing aromatic group yields the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of β-chlorovinaniidinium salts containing a cyclic group, optionally containing a heteroatom, for improved efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 5,14-Dehydro Etoricoxib undergoes various chemical reactions, including:
Oxidation: Conversion of sulfide groups to sulfone.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation and subsequent substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
5,14-Dehydro Etoricoxib has several scientific research applications:
Chemistry: Used as a model compound for studying COX-2 inhibition and its effects on prostaglandin synthesis.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases and pain management.
Industry: Utilized in the development of new NSAIDs with improved efficacy and safety profiles.
Wirkmechanismus
5,14-Dehydro Etoricoxib exerts its effects by selectively inhibiting the isoform 2 of the cyclooxygenase enzyme (COX-2). This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . The compound’s high selectivity for COX-2 over COX-1 reduces the risk of gastrointestinal side effects commonly associated with traditional NSAIDs .
Vergleich Mit ähnlichen Verbindungen
Celecoxib: Another selective COX-2 inhibitor with similar anti-inflammatory properties.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to cardiovascular risks.
Valdecoxib: A COX-2 inhibitor with similar therapeutic applications but also withdrawn due to safety concerns.
Uniqueness: 5,14-Dehydro Etoricoxib is unique due to its specific structural modifications, which may enhance its pharmacological profile and reduce adverse effects. Its high selectivity for COX-2 and potential for fewer gastrointestinal side effects make it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C18H13ClN2O2S |
|---|---|
Molekulargewicht |
356.8 g/mol |
IUPAC-Name |
3-chloro-10-methyl-7-methylsulfonylbenzo[f][1,9]phenanthroline |
InChI |
InChI=1S/C18H13ClN2O2S/c1-10-5-14-15-7-12(24(2,22)23)3-4-13(15)16-6-11(19)8-21-18(16)17(14)9-20-10/h3-9H,1-2H3 |
InChI-Schlüssel |
DIECUNWTDFXTNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=N1)C3=C(C=C(C=N3)Cl)C4=C2C=C(C=C4)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,5R)-4-acetyloxy-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-methyloxolan-3-yl] acetate](/img/structure/B13402784.png)
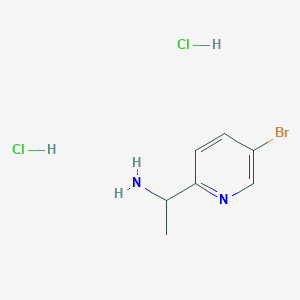
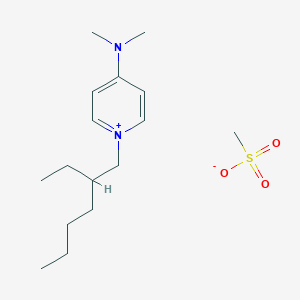
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonitrile](/img/structure/B13402808.png)


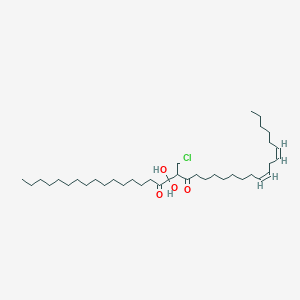
![(1R,3aR,7aR)-1-[(1R)-1,5-Dimethyl-5-[(triethylsilyl)oxy]hexyl]octahydro-7a-methyl-4H-inden-4-one](/img/structure/B13402831.png)

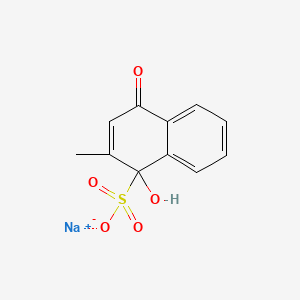
![2-hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B13402873.png)
![(3S,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,3S)-4,6-diamino-2-[(3R,4S)-4-[(2R,3R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B13402876.png)
![1-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f][1,2,4]triazin-2-yl]-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide](/img/structure/B13402882.png)
![1-Bromo-4-[2-(4-butan-2-ylphenyl)-6-phenyloctan-4-yl]benzene](/img/structure/B13402883.png)
